9H-Thioxanthen-9-ol, 9-(trifluoromethyl)-
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Overview
Description
9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- is a chemical compound with the molecular formula C14H9F3OS. It belongs to the class of thioxanthenes, which are sulfur analogs of xanthones. This compound is characterized by the presence of a trifluoromethyl group at the 9th position of the thioxanthene core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of thioxanthone derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis process. The specific industrial methods may vary depending on the scale and application requirements.
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9H-Thioxanthen-9-one, 2-(trifluoromethyl)-: This compound is similar in structure but differs in the position of the trifluoromethyl group.
Thioxanthone: The parent compound without the trifluoromethyl group.
Xanthone: The oxygen analog of thioxanthone.
Uniqueness
9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group at the 9th position, which imparts distinct chemical and physical properties.
Properties
CAS No. |
346647-48-1 |
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Molecular Formula |
C14H9F3OS |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
9-(trifluoromethyl)thioxanthen-9-ol |
InChI |
InChI=1S/C14H9F3OS/c15-14(16,17)13(18)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8,18H |
InChI Key |
NPAWHPMAIVLLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)(C(F)(F)F)O |
Origin of Product |
United States |
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